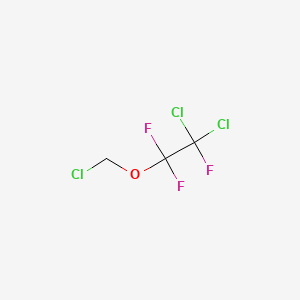
Chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether is a chemical compound with the molecular formula C3H2Cl2F3O. It is known for its unique structure, which includes both chlorine and fluorine atoms, making it a compound of interest in various chemical research and industrial applications.
Méthodes De Préparation
The synthesis of Chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether typically involves the reaction of chloromethyl ether with 2,2-dichloro-1,1,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Analyse Des Réactions Chimiques
Chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized products.
Reduction: Reduction reactions can lead to the formation of simpler compounds by removing chlorine or fluorine atoms.
Substitution: It can undergo nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles like amines or thiols.
Applications De Recherche Scientifique
Chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which Chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether exerts its effects involves interactions with various molecular targets. The presence of chlorine and fluorine atoms allows it to form strong bonds with other molecules, influencing their reactivity and stability. The pathways involved in its action are complex and depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
Chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether can be compared with other similar compounds such as:
Trithis compound: Similar in structure but with an additional chlorine atom.
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Contains fewer chlorine atoms and more fluorine atoms.
2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether: Another variant with different chlorine and fluorine atom arrangements. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
32776-56-0 |
|---|---|
Formule moléculaire |
C3H2Cl3F3O |
Poids moléculaire |
217.40 g/mol |
Nom IUPAC |
1,1-dichloro-2-(chloromethoxy)-1,2,2-trifluoroethane |
InChI |
InChI=1S/C3H2Cl3F3O/c4-1-10-3(8,9)2(5,6)7/h1H2 |
Clé InChI |
NHUGIBLDSYCOAQ-UHFFFAOYSA-N |
SMILES canonique |
C(OC(C(F)(Cl)Cl)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S)-1-(4-Fluorophenyl)ethyl]cyclopropanamine](/img/structure/B13422315.png)
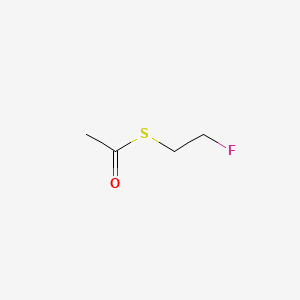
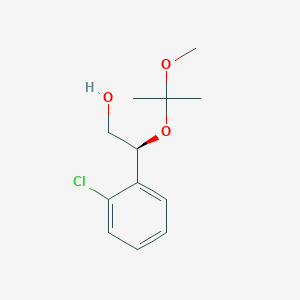

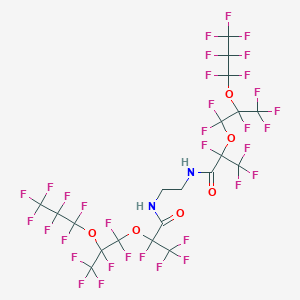
![4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde](/img/structure/B13422346.png)
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione)](/img/structure/B13422352.png)
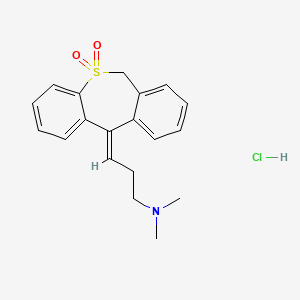
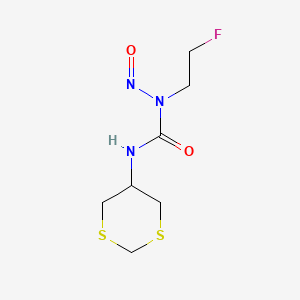
![3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B13422381.png)
![2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B13422384.png)
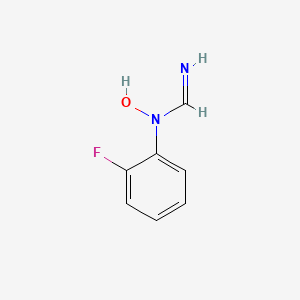
![[(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13422403.png)

